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molecular formula C12H9ClN2O2 B8587795 3-(2-Chloro-4-nitrophenyl)-4-methylpyridine

3-(2-Chloro-4-nitrophenyl)-4-methylpyridine

Cat. No. B8587795
M. Wt: 248.66 g/mol
InChI Key: LAYODHWEUXLRMK-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To a solution of Intermediate 27A (0.136 g, 0.547 mmol) in EtOAc (2.73 mL) was added Pd/C (0.058 g, 0.055 mmol). The mixture was placed under an atmosphere of H2 for 18 hours. The reaction mixture was filtered through CELITE® and the filter cake was washed with CH2Cl2. The solvent was evaporated and the crude material re-dissolved in a minimal amount of CH2Cl2 and chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 1-20% MeOH in CH2Cl2 over 25 min) gave the title compound (0.106 g, 0.485 mmol, 89% yield) as an orange residue. HPLC Ret timej:1.06 min. MS (ES): m/z=219.1 [M+H]+. Intermediate 27 was used in the synthesis of Example 178.
Quantity
0.136 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 mL
Type
solvent
Reaction Step One
Name
Quantity
0.058 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[CH3:17]>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[CH3:17])[NH2:8]

Inputs

Step One
Name
Quantity
0.136 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C=1C=NC=CC1C
Name
Quantity
2.73 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.058 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through CELITE®
WASH
Type
WASH
Details
the filter cake was washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude material re-dissolved in a minimal amount of CH2Cl2
CUSTOM
Type
CUSTOM
Details
chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (40 g column, 1-20% MeOH in CH2Cl2 over 25 min)
Duration
25 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.485 mmol
AMOUNT: MASS 0.106 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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